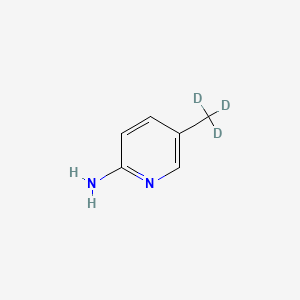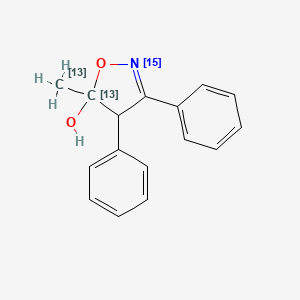
4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇-13C2, 15N
描述
“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .科学研究应用
药物合成与开发
该化合物的结构表明它在合成多种药物方面具有潜在的用途。 例如,类似的化合物已被用于开发创建吡啶酮的方案,吡啶酮因其生物活性而在药物化学中很重要 .
抗结核剂
具有类似结构的化合物已被合成用于针对结核蛋白的对接研究 . “4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇-13C2, 15N”独特的同位素标记可以增强对药物在分子水平上相互作用的理解。
计算化学
该化合物的结构类似物已用于CoMSIA研究,CoMSIA研究是药物设计中使用的比较分子相似性指数分析 . 化合物中的标记同位素可以为计算模型提供更详细的数据。
有机合成
相关化合物是通过氨基酸衍生的烯胺酰胺的环化模式获得的 . 这表明“this compound”可以用于研究新的合成途径或改进现有的合成途径。
蛋白质组学研究
该化合物专门用于蛋白质组学研究,可供购买 . 它的同位素标记使其成为追踪和量化复杂生物系统中蛋白质的宝贵工具。
安全和危害
属性
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
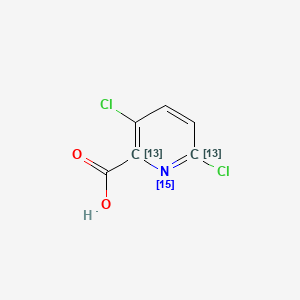
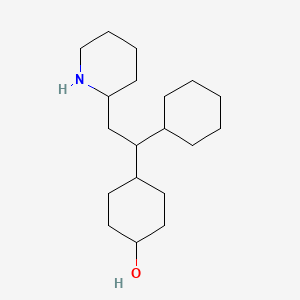
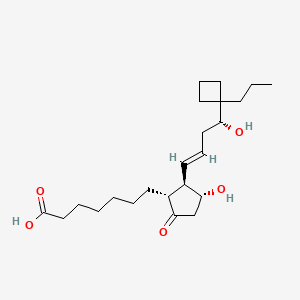
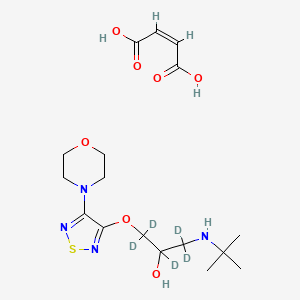
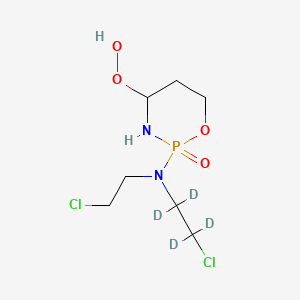
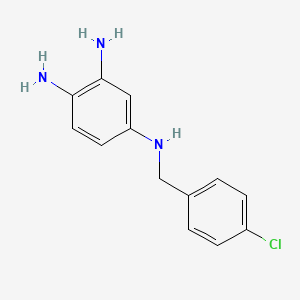


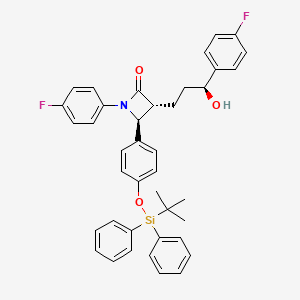
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
